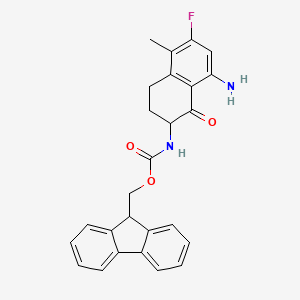
Exatecan Intermediate 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exatecan Intermediate 3 is a crucial chemical compound used in the synthesis of exatecan mesylate, a potent anticancer agent. The compound is known for its role as an intermediate in the production of various drug molecules, particularly those used in cancer treatment. Its systematic name is 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester, and it has the molecular formula C25H26N2O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Exatecan Intermediate 3 is typically synthesized through a series of chemical reactions starting from 2-quinolinecarboxylic acid and 3-amino-2-methylbenzoic acid. The process involves condensation reactions under controlled conditions to form the desired intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves multiple steps, including acylation, bromination, and cross-coupling reactions. The intermediate is then further processed through rearrangement reactions and deprotection steps to yield exatecan mesylate . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Exatecan Intermediate 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce exatecan mesylate and other related compounds .
Scientific Research Applications
Exatecan Intermediate 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cellular processes and molecular interactions.
Industry: The compound is used in large-scale drug production facilities due to its high yield and purity.
Mechanism of Action
Exatecan Intermediate 3 itself does not exhibit significant biological activity. its derivative, exatecan mesylate, functions as a DNA topoisomerase I inhibitor. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand and ultimately causing DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Camptothecin: A natural product with a similar mechanism of action as exatecan mesylate.
Topotecan: A derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative with clinical applications in cancer therapy.
Uniqueness of Exatecan Intermediate 3: this compound is unique due to its high yield and purity in industrial production, making it a preferred choice for large-scale synthesis of exatecan mesylate. Additionally, its role as an intermediate in the production of highly effective anticancer agents sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H23FN2O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31) |
InChI Key |
XGHIRGYFCYAMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















